molecular formula C19H26N4O3 B11165457 3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11165457
M. Wt: 358.4 g/mol
InChI Key: DFJYNJMGDYJTJO-UHFFFAOYSA-N
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Description

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione is a synthetic compound that belongs to the quinazoline-2,4(1H,3H)-dione family. This class of compounds is known for its diverse biological activities, including antitumor, antibacterial, and antifungal properties . The presence of the 4-methylpiperazin-1-yl group enhances its pharmacological profile, making it a compound of interest in medicinal chemistry.

Preparation Methods

The synthesis of 3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione can be achieved through several routes. One common method involves the cyclization of 2-aminobenzamides or urea intermediates . The reaction conditions typically require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid. Another method involves the direct conversion of 2-aminobenzonitriles . Industrial production methods often utilize large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione involves the inhibition of specific molecular targets. It has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting CDKs, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with epidermal growth factor receptors (EGFR), further contributing to its anticancer activity .

Comparison with Similar Compounds

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]quinazoline-2,4(1H,3H)-dione can be compared with other quinazoline derivatives, such as:

Properties

Molecular Formula

C19H26N4O3

Molecular Weight

358.4 g/mol

IUPAC Name

3-[6-(4-methylpiperazin-1-yl)-6-oxohexyl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C19H26N4O3/c1-21-11-13-22(14-12-21)17(24)9-3-2-6-10-23-18(25)15-7-4-5-8-16(15)20-19(23)26/h4-5,7-8H,2-3,6,9-14H2,1H3,(H,20,26)

InChI Key

DFJYNJMGDYJTJO-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O

Origin of Product

United States

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